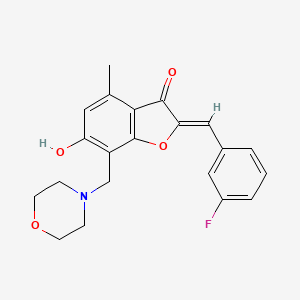
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO4 and its molecular weight is 369.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This compound's structure features a benzofuran core with various substituents that enhance its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C20H22FNO3. Its structure includes:
- Benzofuran core : A heterocyclic aromatic compound known for various biological activities.
- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor interactions.
- Morpholinomethyl substituent : Contributes to the compound's solubility and potential interaction with biological targets.
Biological Activities
Research indicates that benzofuran derivatives exhibit a wide range of biological properties, including:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A study reported that certain benzofuran derivatives induced apoptosis in K562 human leukemia cells, with apoptosis rates reaching approximately 24% for specific compounds .
- Another investigation demonstrated that benzofuran derivatives could inhibit cancer cell proliferation by inducing reactive oxygen species (ROS) generation and disrupting mitochondrial function, leading to caspase activation .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Induces apoptosis via ROS generation |
| Benzofuran derivative A | Anticancer | Inhibits cell cycle progression |
| Benzofuran derivative B | Anticancer | Induces mitochondrial dysfunction |
2. Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. These properties are critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
3. Antimicrobial Activity
Preliminary studies suggest that some benzofuran derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways essential for microbial growth .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on K562 Cells : A series of benzofuran derivatives were tested for their ability to induce apoptosis in K562 human leukemia cells. Compounds exhibited varying levels of efficacy, with some achieving significant apoptotic effects through ROS-mediated pathways .
- Antioxidant Evaluation : In vitro assays demonstrated that several benzofuran derivatives effectively scavenged free radicals, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
- Antimicrobial Testing : The antimicrobial activity of selected benzofuran derivatives was assessed against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
特性
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-9-17(24)16(12-23-5-7-26-8-6-23)21-19(13)20(25)18(27-21)11-14-3-2-4-15(22)10-14/h2-4,9-11,24H,5-8,12H2,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVOVGDHFKCCD-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)F)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)F)/O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













